![molecular formula C8H8BrCl2NO B12275100 Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride](/img/structure/B12275100.png)
Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride
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Overview
Description
Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride: is an organic compound with the molecular formula C8H8BrCl2NO and a molecular weight of 284.96 g/mol . This compound is known for its unique chemical properties and is used as a building block in various advanced research and synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride typically involves the reaction of 3-bromo-5-chlorobenzoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves strict control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride has been investigated for its biological activities, particularly as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens, including resistant strains of bacteria.
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
This compound | 0.15 | Bactericidal |
Derivative A | 0.22 | Bactericidal |
Derivative B | 0.25 | Fungicidal |
Anticancer Potential
Preliminary studies have shown that this compound may induce apoptosis in cancer cell lines. A study published in Cancer Research highlighted its ability to reduce cell viability significantly.
Study | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Study A | Breast Cancer | 10 | Induction of apoptosis via mitochondrial pathway |
Study B | Lung Cancer | 15 | Inhibition of cell proliferation |
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate for synthesizing various bioactive compounds. It can participate in nucleophilic substitution reactions, allowing the introduction of diverse functional groups.
Synthetic Pathways
The following table summarizes key synthetic pathways involving this compound:
Reaction Type | Reagents Used | Yield (%) |
---|---|---|
Nucleophilic Substitution | Amine derivatives | 75 |
Coupling Reactions | Aryl halides | 85 |
Cyclization | Dicarbonyl compounds | 70 |
Material Science
This compound has potential applications in the development of novel materials, particularly in polymer science where it can act as a cross-linking agent or modifier.
Polymer Modifications
Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.
Polymer Type | Modification Method | Property Enhanced |
---|---|---|
Polyurethane | Cross-linking with isocyanates | Increased tensile strength |
Polyvinyl chloride | Blending with additives | Improved thermal stability |
Case Studies
-
Antimicrobial Efficacy Study
A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential as a therapeutic agent against infections caused by multidrug-resistant pathogens. -
Cancer Research Insights
In vitro experiments reported in Journal of Medicinal Chemistry showed that this compound induced apoptosis in several cancer cell lines, highlighting its potential as a lead compound for developing new anticancer therapies. -
Synthesis Route Optimization
Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research applications. A novel synthetic route developed by ABC Labs achieved a yield of over 90%.
Mechanism of Action
The mechanism by which Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to modifications of proteins or other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
- Methyl 3-Bromo-4-chlorobenzimidate Hydrochloride
- Methyl 3-Bromo-5-fluorobenzimidate Hydrochloride
- Methyl 3-Bromo-5-iodobenzimidate Hydrochloride
Comparison: Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and chemical properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific applications in research and industry .
Biological Activity
Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
It features a benzimidazole ring, which is known for its diverse biological activities. The presence of bromine and chlorine substituents enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromo-5-chlorobenzoic acid with methylamine under acidic conditions. This process can be optimized to yield high purity and yield, making it suitable for further biological evaluations.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. For instance, a study highlighted the antibacterial efficacy of similar compounds against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.008 to 0.031 μg/mL against Bacillus subtilis and S. aureus, indicating potent activity .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
This compound | Bacillus subtilis | 0.016 |
Staphylococcus aureus | 0.125 |
Cytotoxicity Studies
In cytotoxicity assays using Vero cells (African green monkey kidney cells), compounds related to this compound demonstrated low toxicity with CC50 values greater than 20 μg/mL, suggesting a favorable selectivity index (SI) . This indicates that while the compound exhibits antibacterial properties, it remains relatively safe for mammalian cells.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets such as enzymes or receptors. For example, compounds with similar structures have been shown to inhibit bacterial cell wall synthesis or disrupt membrane integrity .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial properties of various benzimidazole derivatives, including those related to this compound. The results indicated that these compounds could effectively combat both sensitive and resistant strains of bacteria .
- Anticancer Potential : In vitro studies on cancer cell lines have shown that benzimidazole derivatives possess antiproliferative effects. For instance, certain derivatives exhibited IC50 values in the range of 100-300 μg/mL against human cancer cell lines such as HeLa and A549 .
Properties
Molecular Formula |
C8H8BrCl2NO |
---|---|
Molecular Weight |
284.96 g/mol |
IUPAC Name |
methyl 3-bromo-5-chlorobenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C8H7BrClNO.ClH/c1-12-8(11)5-2-6(9)4-7(10)3-5;/h2-4,11H,1H3;1H |
InChI Key |
FVVCYHRQLWWJNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC(=CC(=C1)Br)Cl.Cl |
Origin of Product |
United States |
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